molecular formula C12H16O2 B090876 tert-butyl 2-phenylacetate CAS No. 16537-09-0

tert-butyl 2-phenylacetate

Cat. No.: B090876
CAS No.: 16537-09-0
M. Wt: 192.25 g/mol
InChI Key: QROFQHQXTMKORN-UHFFFAOYSA-N
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Description

tert-butyl 2-phenylacetate: is an organic compound with the molecular formula C12H16O2 . It is an ester formed from phenylacetic acid and tert-butyl alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in organic synthesis due to its reactivity and stability.

Mechanism of Action

Tert-Butyl 2-Phenylacetate, also known as Tert-Butyl Phenylacetate, is a chemical compound with the molecular formula C12H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that this compound undergoes oxidation reactions , suggesting that it may interact with enzymes involved in oxidation processes.

Mode of Action

The mode of action of this compound involves oxidation reactions. The compound undergoes liquid-phase oxidation, resulting in the formation of various products . The oxidation process is catalyzed by benzoic acid .

Biochemical Pathways

This compound is involved in the phenylacetate catabolic pathway . This pathway is a hybrid pathway that combines features of aerobic and anaerobic metabolism . The compound undergoes oxidation to form various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products are formed through the decomposition of a hydroperoxide and/or the recombination of peroxy radicals .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

The oxidation of this compound results in the formation of various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products can further undergo radical chain oxidation to result in benzoic acid and tert-butyl α-oxophenylacetate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the oxidation process it undergoes is temperature-dependent, occurring at 140°C in ortho-dichlorobenzene . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other chemicals, and storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to prepare tert-butyl phenylacetate is through the esterification of phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

    Transesterification: Another method involves the transesterification of methyl phenylacetate with tert-butyl alcohol.

Industrial Production Methods: Industrial production of tert-butyl phenylacetate often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP).

Major Products:

Scientific Research Applications

tert-butyl 2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Comparison with Similar Compounds

    Methyl phenylacetate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Ethyl phenylacetate: Contains an ethyl group in place of the tert-butyl group.

    Isopropyl phenylacetate: Features an isopropyl group instead of tert-butyl.

Uniqueness: tert-butyl 2-phenylacetate is unique due to the bulky tert-butyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

tert-butyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFQHQXTMKORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311506
Record name tert-butyl 2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-09-0
Record name tert-Butyl phenylacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-phenylacetic acid (12 g, 88 mmol) in t-BuOAc (250 mL) in a 1 L round-bottomed flask was treated with perchloric acid (70% redistilled, 0.212 mL, 3.53 mmol) and stirred at room temperature for 20 hours. The solution was transferred very slowly to stirred mixture of saturated aqueous NaHCO3 and Et2O. Gas evolution was observed. The resulting layers were separated and the organic layer was washed with saturated aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to give Intermediate S-3D (11.6 g, 68% yield): 1H NMR (500 MHz, chloroform-d) δ 7.34-7.29 (m, 2H), 7.28-7.22 (m, 3H), 3.52 (s, 2H), 1.44 (s, 9H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspended toluene (2 ml) solution of 2-bromo-1-methylpyridinium iodide (720 mg, 2.4 mmol) was added a mixture of tert-butyl alcohol (148 mg, 2.0 mmol), phenylacetic acid (272 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in toluene (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and tert-butyl phenylacetate was isolated in 82% yield.
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-phenylacetic acid (12 g, 88 mmol) in tBuOAc (250 mL) in a 1 L round-bottomed flask was treated with perchloric acid, 70% redistilled (0.212 mL, 3.53 mmol) stirred at room temperature for 20 hours. The solution was transferred very slowly to stirred mixture of saturated aqueous NaHCO3 and Et2O. Extensive bubbling was observed. The resulting layers were separated and the organic layer washed with saturated aqueous NaHCO3, dried over MgSO4, filtered, and concentrated to give tert-butyl 2-phenylacetate, Intermediate S5A (11.6 g, 68% yield). 1H NMR (500 MHz, chloroform-d) δ 7.34-7.29 (m, 2H), 7.28-7.22 (m, 3H), 3.52 (s, 2H), 1.44 (s, 9H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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